
Structure-Activity Relationship of Aspulvinone O
Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Aspulvinone O

Cat. No.: B10820821 Get Quote

Aspulvinones are a class of natural products, primarily isolated from fungi such as Aspergillus

terreus, characterized by a tetronic acid ring and two substituted aromatic rings.[1] These

compounds have garnered significant interest in the scientific community due to their wide

array of biological activities, including antibacterial, anti-inflammatory, antioxidant, and antiviral

effects.[1][2][3] Aspulvinone O, in particular, has been identified as a potent inhibitor of

glutaminase (GOT1) with potential applications in cancer therapy, and it has also shown

promising activity against SARS-CoV-2 enzymes.[1][4] This guide provides a comparative

analysis of Aspulvinone O and its derivatives, focusing on their structure-activity relationships

(SAR) with supporting experimental data.

Quantitative Data on Biological Activities
The biological activities of Aspulvinone O and its derivatives have been evaluated against

various targets. The following tables summarize the inhibitory concentrations (IC50) of these

compounds against key enzymes, providing a basis for comparing their potency.

Table 1: Anti-SARS-CoV-2 Activity of Aspulvinone Derivatives
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Compoun
d

R1 R2 R3 R4
Target
Enzyme

IC50 (µM)

Aspulvinon

e O
H H H H Mpro

12.41 ±

2.40[1][5]

PLpro
21.34 ±

0.94[1][5]

Aspulvinon

e E
H Prenyl H H Mpro

39.93 ±

2.42[1][5]

Derivative

49
OMe H OMe H Mpro

28.25 ±

2.37[1][5]

Derivative

50
OMe H H OMe PLpro

17.43 ±

2.60[1][5]

Derivative

51
H H OMe H PLpro

23.05 ±

0.07[1][5]

Table 2: α-Glucosidase Inhibitory Activity of Aspulvinone Derivatives

Compound IC50 (µM)

Aspulvinone V (1) 2.2

Aspulvinone H (4) 4.6

Acarbose (Positive Control) 213.5

(Data extracted from a study on aspulvinones

from Aspergillus terreus ASM-1)[2]

Structure-Activity Relationship (SAR) Analysis
The data reveals key structural features that influence the biological activity of Aspulvinone O
derivatives.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://pubs.rsc.org/en/content/articlehtml/2023/ra/d2ra08133d
https://pmc.ncbi.nlm.nih.gov/articles/PMC9903353/
https://pubs.rsc.org/en/content/articlehtml/2023/ra/d2ra08133d
https://pmc.ncbi.nlm.nih.gov/articles/PMC9903353/
https://pubs.rsc.org/en/content/articlehtml/2023/ra/d2ra08133d
https://pmc.ncbi.nlm.nih.gov/articles/PMC9903353/
https://pubs.rsc.org/en/content/articlehtml/2023/ra/d2ra08133d
https://pmc.ncbi.nlm.nih.gov/articles/PMC9903353/
https://pubs.rsc.org/en/content/articlehtml/2023/ra/d2ra08133d
https://pmc.ncbi.nlm.nih.gov/articles/PMC9903353/
https://pubs.rsc.org/en/content/articlehtml/2023/ra/d2ra08133d
https://pmc.ncbi.nlm.nih.gov/articles/PMC9903353/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8416056/
https://www.benchchem.com/product/b10820821?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10820821?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Anti-SARS-CoV-2 Activity: Aspulvinone O demonstrates dual inhibitory activity against both

SARS-CoV-2 main protease (Mpro) and papain-like protease (PLpro).[1][5] The introduction

of a prenyl group at the R2 position (Aspulvinone E) reduces the activity against Mpro.[1][5]

Methoxy substitutions on the aromatic rings also modulate the activity and selectivity. For

instance, derivative 50 with methoxy groups at R1 and R4 shows the most potent inhibition

of PLpro.[1][5]

α-Glucosidase Inhibitory Activity: While specific data for Aspulvinone O was not provided in

the context of this activity, related derivatives like Aspulvinone V and H show potent inhibition

of α-glucosidase, significantly stronger than the positive control, acarbose.[2] This suggests

that the aspulvinone scaffold is a promising starting point for developing α-glucosidase

inhibitors.[2]

Experimental Protocols
High-Throughput Screening for SARS-CoV-2 Mpro and PLpro Inhibition[1][5] The inhibitory

activities of the aspulvinone derivatives were assessed using high-throughput screening

assays. The enzymes (Mpro or PLpro) were incubated with the test compounds at various

concentrations. The enzymatic reaction was initiated by adding a fluorogenic substrate. The

fluorescence intensity was measured over time to determine the reaction rate. The IC50 value,

representing the concentration of the inhibitor required to reduce the enzyme activity by 50%,

was calculated from the dose-response curves.

α-Glucosidase Inhibitory Assay[2] The α-glucosidase inhibitory activity was determined by pre-

incubating the enzyme with the aspulvinone derivatives for a specific duration. The reaction

was then started by adding the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG). The

amount of p-nitrophenol released was measured spectrophotometrically at 405 nm. Acarbose

was used as a positive control. The IC50 values were calculated by plotting the percentage of

inhibition against the inhibitor concentration.

Visualizations
Below are diagrams illustrating the structure-activity relationships, the experimental workflow

for evaluating the compounds, and the signaling pathway affected by Aspulvinone O.
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Aspulvinone Core Structure

Derivatives and Activity

Biological Targets & Activity

core Aspulvinone O
R1=H, R2=H, R3=H, R4=H

MproIC50=12.41 µM

PLpro
IC50=21.34 µM

Aspulvinone E
R1=H, R2=Prenyl, R3=H, R4=H

IC50=39.93 µM (Lower Activity)

Derivative 49
R1=OMe, R2=H, R3=OMe, R4=H

IC50=28.25 µM (Lower Activity)

Derivative 50
R1=OMe, R2=H, R3=H, R4=OMe

IC50=17.43 µM (Higher Activity)

Derivative 51
R1=H, R2=H, R3=OMe, R4=H IC50=23.05 µM

α-Glucosidase
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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